4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
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Overview
Description
4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H14FNO·HCl and a molecular weight of 243.71 g/mol . This compound is characterized by its unique spiro structure, which involves a benzofuran ring fused to a piperidine ring. The presence of a fluorine atom at the 4-position of the benzofuran ring adds to its distinct chemical properties .
Preparation Methods
The synthesis of 4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves multiple steps, starting from commercially available precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the benzofuran ring may enhance its binding affinity and selectivity towards these targets . The spiro structure also contributes to its unique pharmacological properties by influencing its three-dimensional conformation and stability .
Comparison with Similar Compounds
4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride can be compared with other similar compounds, such as:
4-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
4-Methyl-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride: The presence of a methyl group instead of a fluorine atom can affect its reactivity and interactions with molecular targets.
The uniqueness of 4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride lies in its specific substitution pattern and spiro structure, which confer distinct chemical and pharmacological properties .
Properties
IUPAC Name |
4-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-2-1-3-11-9(10)8-12(15-11)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXGCJXZZLJEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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